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Compound of Interest

Compound Name: 2,2-Dimethyl-1-phenylbutan-1-one

Cat. No.: B1350671 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethyl-1-phenylbutan-1-one, also known as 2,2-Dimethylbutyrophenone. The information

is tailored for researchers, scientists, and professionals in drug development, presenting key

data in a structured format, detailing experimental methodologies, and illustrating the analytical

workflow.

Data Presentation
The following tables summarize the predicted and known spectroscopic data for 2,2-Dimethyl-
1-phenylbutan-1-one. Due to the limited availability of experimentally derived spectra for this

specific molecule, the Nuclear Magnetic Resonance (NMR) data is predicted based on the

known values of the closely related compound, 2,2-dimethyl-1-phenylpropan-1-one. Infrared

(IR) and Ultraviolet-Visible (UV-Vis) data are based on characteristic absorption values for the

functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.70 Multiplet 2H
Aromatic (ortho-

protons)

~ 7.45 Multiplet 3H
Aromatic (meta- and

para-protons)

~ 1.70 Quartet 2H -CH₂-

~ 1.30 Singlet 6H -C(CH₃)₂-

~ 0.85 Triplet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 209 C=O (Ketone)

~ 138 Aromatic (quaternary)

~ 131 Aromatic (para-CH)

~ 128 Aromatic (ortho-CH)

~ 128 Aromatic (meta-CH)

~ 45 -C(CH₃)₂-

~ 35 -CH₂-

~ 26 -C(CH₃)₂-

~ 8 -CH₃

Table 3: Infrared (IR) Spectroscopic Data
The IR spectrum of 2,2-Dimethyl-1-phenylbutan-1-one is reported to have been obtained

from a film from acetone on KBr. The expected characteristic absorption bands are as follows:
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3060 Medium Aromatic C-H stretch

~ 2970 Strong Aliphatic C-H stretch

~ 1685 Strong C=O stretch (Aryl ketone)

~ 1600, 1450 Medium-Strong Aromatic C=C stretch

~ 1280 Medium C-C stretch

~ 700 Strong
Aromatic C-H bend (out-of-

plane)

Table 4: Predicted Ultraviolet-Visible (UV-Vis)
Spectroscopic Data
The UV-Vis spectrum of 2,2-Dimethyl-1-phenylbutan-1-one is expected to show absorptions

characteristic of a benzoyl chromophore.

λmax (nm) Transition Solvent

~ 240 π → π Ethanol

~ 280 n → π Ethanol

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-20 mg of 2,2-Dimethyl-1-phenylbutan-1-one is

accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in a clean vial. A small amount of a reference standard, such as tetramethylsilane

(TMS), is added. The solution is then transferred to a 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is

locked onto the deuterium signal of the solvent, and the field homogeneity is optimized

through shimming. For ¹H NMR, a standard pulse sequence is used to acquire the free

induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically

employed to obtain a spectrum with single lines for each unique carbon atom.

Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR

spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS

signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum is performed to

determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A few

milligrams of 2,2-Dimethyl-1-phenylbutan-1-one are ground with spectroscopic grade

potassium bromide (KBr). The mixture is then pressed under high pressure to form a

transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent (e.g., acetone), applying the solution to a KBr plate, and allowing the solvent

to evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded. The sample is then placed in the infrared beam path, and the sample

spectrum is acquired.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of 2,2-Dimethyl-1-phenylbutan-1-one is prepared

using a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to
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ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1

AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path,

and a matched cuvette with the sample solution is placed in the sample beam path. The

spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).

Data Processing: The instrument records the absorbance of the sample as a function of

wavelength. The wavelength of maximum absorbance (λmax) is identified from the resulting

spectrum.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2,2-Dimethyl-1-phenylbutan-1-one.
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General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-1-phenylbutan-1-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350671#spectroscopic-data-for-2-2-dimethyl-1-
phenylbutan-1-one-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1350671#spectroscopic-data-for-2-2-dimethyl-1-phenylbutan-1-one-nmr-ir-uv-vis
https://www.benchchem.com/product/b1350671#spectroscopic-data-for-2-2-dimethyl-1-phenylbutan-1-one-nmr-ir-uv-vis
https://www.benchchem.com/product/b1350671#spectroscopic-data-for-2-2-dimethyl-1-phenylbutan-1-one-nmr-ir-uv-vis
https://www.benchchem.com/product/b1350671#spectroscopic-data-for-2-2-dimethyl-1-phenylbutan-1-one-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1350671?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

